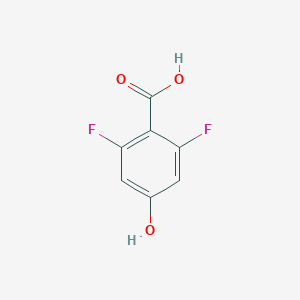

2,6-difluoro-4-Hydroxybenzoic Acid

描述

β-没食子酸是一种五环三萜类化合物,主要来源于乳香树(Boswellia serrata)的树脂。 该化合物以其显著的药理性质而闻名,包括抗炎、抗癌和神经保护作用 。 它在各种医药体系中传统上被用于增强学习和记忆 .

准备方法

合成路线和反应条件: β-没食子酸可以通过从乳香树树脂中提取来合成。树脂经过各种纯化过程以分离β-没食子酸。 主要方法包括使用有机溶剂(如乙醇、甲醇或乙腈)进行溶剂提取 。树脂溶解在溶剂中,然后过滤以去除杂质。 然后蒸发溶剂以获得粗β-没食子酸,然后使用色谱技术进一步纯化 .

工业生产方法: 在工业环境中,β-没食子酸的生产涉及大规模提取和纯化过程。树脂被收集并在大型反应器中进行溶剂提取。 然后使用高效液相色谱 (HPLC) 对提取物进行浓缩和纯化,以获得高纯度的β-没食子酸 .

化学反应分析

反应类型: β-没食子酸会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物以增强其药理性质至关重要 .

常用试剂和条件:

氧化: β-没食子酸可以在酸性条件下使用高锰酸钾或三氧化铬等试剂进行氧化。

还原: 使用硼氢化钠或氢化铝锂等试剂可以实现β-没食子酸的还原。

主要生成物: 这些反应形成的主要产物包括β-没食子酸的各种衍生物,如乙酰基-β-没食子酸和酮-β-没食子酸。 这些衍生物表现出增强的药理活性 .

科学研究应用

Pharmaceutical Research

2,6-Difluoro-4-hydroxybenzoic acid is utilized in the development of pharmaceuticals due to its biological activity. It has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that the compound exhibits properties that may inhibit certain enzymes involved in inflammatory pathways.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in reducing inflammation in animal models, suggesting its potential utility in drug formulation for treating inflammatory diseases .

Analytical Chemistry

This compound is used as a standard reference material in analytical chemistry, particularly in chromatographic techniques. Its unique fluorinated structure enhances detection sensitivity in methods such as High-Performance Liquid Chromatography (HPLC).

| Application | Methodology | Outcome |

|---|---|---|

| HPLC Analysis | Standard reference for calibration | Improved accuracy in quantification |

| Mass Spectrometry | Fragmentation studies | Enhanced detection limits |

Environmental Chemistry

This compound is also being investigated for its environmental impact and degradation pathways. Studies focus on its behavior in aquatic environments and its potential effects on marine life.

Case Study :

Research conducted by environmental chemists has shown that the compound can undergo photodegradation when exposed to UV light, leading to less harmful byproducts. This finding is crucial for assessing the environmental risks associated with its use .

Material Science

In material science, this compound serves as a building block for synthesizing polymeric materials with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties.

| Material Type | Property Enhanced | Application Example |

|---|---|---|

| Polymers | Thermal stability | High-performance coatings |

| Composites | Chemical resistance | Protective gear |

Safety Considerations

While handling this compound, it is essential to adhere to safety guidelines due to its classification as a skin and eye irritant. Appropriate personal protective equipment (PPE) should be used, including gloves and eye protection .

作用机制

β-没食子酸通过各种分子靶点和通路发挥作用:

相似化合物的比较

β-没食子酸与其他类似化合物进行比较,如α-没食子酸、酮-β-没食子酸和乙酰基-酮-β-没食子酸 。这些化合物具有相似的结构,但在官能团和药理活性方面有所不同。例如:

α-没食子酸: 其三萜结构不同,并且具有额外的羟基。

酮-β-没食子酸: 包含一个酮基,增强了其抗炎特性。

乙酰基-酮-β-没食子酸: 具有一个乙酰基,这进一步增强了其药理作用.

生物活性

2,6-Difluoro-4-hydroxybenzoic acid (DFHBA) is a fluorinated derivative of 4-hydroxybenzoic acid, characterized by its unique molecular structure and potential biological applications. With a molecular formula of and a molecular weight of 174.10 g/mol, this compound has garnered attention in various fields, including medicinal chemistry and environmental science.

- CAS Number : 214917-68-7

- Molecular Weight : 174.10 g/mol

- Melting Point : 170-171 °C (decomposes)

- Structure :

- SMILES: OC(=O)C1=C(F)C=C(O)C=C1F

- InChI Key: NFIQGYBXSJQLSR-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that DFHBA exhibits antimicrobial activity against various bacterial strains. A study highlighted the antimicrobial efficacy of related compounds, showing that derivatives of hydroxybenzoic acids can inhibit the growth of both gram-positive and gram-negative bacteria. The IC50 values for these compounds ranged from 100 to 170 µg/mL for effective inhibition against certain microorganisms .

Inhibition of Aromatase and Steroid Sulfatase

DFHBA has been investigated as a dual aromatase and steroid sulfatase inhibitor (DASI). Aromatase is crucial in estrogen biosynthesis, making its inhibition significant in hormone-dependent cancers. In vitro studies demonstrated that DFHBA and its derivatives could effectively inhibit aromatase activity, with reported IC50 values significantly lower than those of many existing inhibitors. For instance, one derivative showed an IC50 value of 0.028 nM against aromatase in JEG-3 cells .

| Compound | Target Enzyme | IC50 Value (nM) |

|---|---|---|

| DFHBA | Aromatase | 0.028 |

| DASI | Steroid Sulfatase | 2.5 |

Structure-Activity Relationship (SAR)

The biological activity of DFHBA is influenced by its structural characteristics. Studies on SAR have shown that modifications to the fluorine substituents and hydroxyl groups can enhance or diminish its inhibitory effects on target enzymes. For instance, the introduction of additional halogen atoms has been correlated with increased potency against aromatase .

Case Studies

-

Hormonal Regulation in Cancer Therapy

A clinical case study examined the application of DFHBA derivatives in patients with hormone-receptor-positive breast cancer. The concurrent inhibition of aromatase and steroid sulfatase was hypothesized to improve treatment outcomes by reducing estrogen levels more effectively than traditional therapies alone . -

Environmental Impact Studies

DFHBA has also been studied for its potential environmental impact as a pollutant degradation product. Its antimicrobial properties suggest that it could play a role in bioremediation processes, particularly in environments contaminated with estrogenic compounds .

属性

IUPAC Name |

2,6-difluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIQGYBXSJQLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381126 | |

| Record name | 2,6-difluoro-4-Hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214917-68-7 | |

| Record name | 2,6-difluoro-4-Hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-hydroxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。